NiSi Electrical Resistivity Compared to TiSi2, CoSi2, and Alternative Ni Silicide Phases
Nickel monosilicide (NiSi) exhibits electrical resistivity of 14 ± 1 μΩ-cm, which is comparable to or lower than traditional silicides TiSi2 and CoSi2 (both ~15 μΩ-cm) [1]. Within the nickel silicide phase family, NiSi shows the lowest resistivity: Ni2Si measures 24 ± 2 μΩ-cm, and NiSi2 measures 34 ± 2 μΩ-cm [2]. A separate in-situ TEM study confirmed NiSi resistivity at 14.1 μΩ-cm, with Ni2Si at 22.8 μΩ-cm and NiSi2 at 37.8 μΩ-cm [3]. Combined XRR and sheet resistance measurements demonstrated a factor of ~3 difference between high-resistivity Ni2Si and low-resistivity NiSi phases, with wafer non-uniformity of <1% for NiSi resistivity [4]. NiSi resistivity of 13.7 μΩ-cm was achieved for layers thicker than 53.3 nm [5].
| Evidence Dimension | Electrical resistivity (μΩ-cm) |
|---|---|
| Target Compound Data | NiSi: 14 ± 1 μΩ-cm (single crystal); 13.7–14.1 μΩ-cm (thin film) |
| Comparator Or Baseline | TiSi2: ~15 μΩ-cm; CoSi2: ~15 μΩ-cm; Ni2Si: 24 ± 2 μΩ-cm; NiSi2: 34 ± 2 μΩ-cm |
| Quantified Difference | NiSi vs. Ni2Si: ~43% lower resistivity; NiSi vs. NiSi2: ~59% lower resistivity; factor of ~3 between Ni2Si and NiSi |
| Conditions | Four-point probe and van der Pauw measurements; thin films 700–3000 Å; vacuum annealing at 270–800°C on Si(111) and Si(100) substrates |
Why This Matters
For microelectronic contact applications, the ~43–59% lower resistivity of NiSi versus alternative Ni silicide phases directly translates to reduced RC delay and improved device speed, while comparable resistivity to TiSi2/CoSi2 combined with lower silicon consumption provides superior scaling margin.
- [1] Phu H. Do. Development of nickel silicide for integrated circuit technology. MS Thesis, Rochester Institute of Technology, 2006. View Source
- [2] E.G. Colgan, M. Mäenpää, M. Finetti, M-A. Nicolet. Electrical characteristics of thin Ni2Si, NiSi, and NiSi2 layers grown on silicon. Journal of Electronic Materials, 1983, 12, 413-422. View Source
- [3] Y. Chen et al. Atomic-scale silicidation of low resistivity Ni-Si system through in-situ TEM investigation. Applied Surface Science, 2021, 538, 148129. View Source
- [4] INIS IAEA. Combined XRR and RS Measurements of Nickel Silicide Films. International Nuclear Information System, Record 37031522. View Source
- [5] Thin Solid Films. Compatibility of NiSi in the Self-Aligned Silicide Process for Deep-Submicrometer Devices. 1995, 270(1-2), 567-572. View Source
